Decarboxyl Ofloxacin
Overview
Description
Decarboxyl Ofloxacin is a derivative of Ofloxacin, a fluoroquinolone antibiotic that fights bacteria in the body . It is used to treat bacterial infections of the skin, lungs, prostate, or urinary tract (bladder and kidneys) . Decarboxyl Ofloxacin has a molecular formula of C17H20FN3O2 .
Synthesis Analysis
A number of novel ofloxacin analogues were synthesized by modifying the carboxylic acid at C-6 . This modification was part of an investigation into the antimicrobial data on a structural basis .Molecular Structure Analysis
Decarboxyl Ofloxacin has a molecular formula of C17H20FN3O2, an average mass of 317.358 Da, and a monoisotopic mass of 317.153961 Da .Chemical Reactions Analysis
The oxidative degradation of Ofloxacin by sulfate free radicals (SO4−•) in the UV/Oxone/Co2+ oxidation process was investigated . The degradation pathways mainly encompassed ring openings at both the piperazinyl substituent and the quinolone moiety .Physical And Chemical Properties Analysis
The polarity of Ofloxacin was studied using various methods such as SEM, XPS, FT-IR spectrometry, zeta potentiometry, and modeling calculation of molecular properties . The results showed that Ofloxacin interacts with the surface of Gr/GCE via both hydrogen bonding and coulomb electrostatic forces .Scientific Research Applications
Ofloxacin, the parent compound of decarboxyl ofloxacin, is a fluoroquinolone antibiotic with a broad spectrum of activity against aerobic Gram-negative and Gram-positive bacteria. It can be administered orally as well as intravenously and is well-tolerated with minimal drug interactions (Todd & Faulds, 1991).
The degradation of ofloxacin in aqueous solutions by Fenton oxidation process involves decarboxylation at the quinolone moiety, which can affect its antibacterial potential. This process provides insights into the reduction of antibacterial potency due to structural changes (Pi, Feng, Song, & Sun, 2014).
Chemiluminescence methods for determining ofloxacin concentrations involve reactions that may be relevant to understanding the behavior of decarboxyl ofloxacin under similar conditions (Francis & Adcock, 2005).
The synthesis, characterization, and biological activity of carboxamide derivatives of ofloxacin, which involves modification of the C3 position of ofloxacin (akin to decarboxylation), show diverse antimicrobial profiles. This indicates that structural changes can significantly impact the antimicrobial activity of ofloxacin derivatives (Arayne, Sultana, Haroon, Zuberi, & Rizvi, 2010).
The intrapocket chemotherapy using a controlled-release insert containing ofloxacin in adult periodontitis suggests that localized delivery of ofloxacin derivatives like decarboxyl ofloxacin could be effective in treating specific infections (Yamagami, Takamori, Sakamoto, & Okada, 1992).
Safety And Hazards
When handling Decarboxyl Ofloxacin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraen-10-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-11-10-23-17-15-12(14(22)3-4-21(11)15)9-13(18)16(17)20-7-5-19(2)6-8-20/h3-4,9,11H,5-8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLCAWXSWVQNHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347579 | |
Record name | Decarboxyl Ofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decarboxyl Ofloxacin | |
CAS RN |
123155-82-8 | |
Record name | Decarboxyl ofloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123155828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decarboxyl Ofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DECARBOXYL OFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q12TEZ182A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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